molecular formula C11H14F2N2 B12979952 2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine

2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine

Cat. No.: B12979952
M. Wt: 212.24 g/mol
InChI Key: LUWKPJURRDGMMZ-UHFFFAOYSA-N
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Description

2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine is a compound that features a piperidine ring substituted with two fluorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine typically involves the reaction of a fluorinated piperidine derivative with a pyridine precursor. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by hydrogenation in the presence of a palladium catalyst . This method yields the desired compound in high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative.

    4,4-Difluoropiperidine: A fluorinated piperidine without the pyridine ring.

    2,5-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.

Uniqueness

2-((4,4-Difluoropiperidin-2-yl)methyl)pyridine is unique due to the combination of a fluorinated piperidine ring and a pyridine ring

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(4,4-difluoropiperidin-2-yl)methyl]pyridine

InChI

InChI=1S/C11H14F2N2/c12-11(13)4-6-15-10(8-11)7-9-3-1-2-5-14-9/h1-3,5,10,15H,4,6-8H2

InChI Key

LUWKPJURRDGMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1(F)F)CC2=CC=CC=N2

Origin of Product

United States

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